molecular formula C19H21N5O2S B2523922 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 880804-73-9

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2523922
CAS No.: 880804-73-9
M. Wt: 383.47
InChI Key: CIGHDMARMUZAJE-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a triazole-based derivative featuring a sulfanyl bridge and an acetamide group. Its structure includes a 4-methoxyphenyl substituent on the triazole ring and an N-(2-ethylphenyl) moiety.

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-13-6-4-5-7-16(13)21-17(25)12-27-19-23-22-18(24(19)20)14-8-10-15(26-2)11-9-14/h4-11H,3,12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGHDMARMUZAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₁₁H₁₂N₄O₃S
  • Molecular Weight : 280.31 g/mol
  • IUPAC Name : 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
  • CAS Number : 305336-66-7

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The triazole ring contributes to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation.
    • Studies suggest that the presence of the methoxy group at the para position enhances the binding affinity to target proteins involved in apoptosis pathways .
  • Case Study :
    • A study conducted by Walid Fayad et al. highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that similar triazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial potential against various bacterial strains.

  • In Vitro Studies :
    • The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results showed promising antibacterial activity comparable to standard antibiotics such as norfloxacin .
  • Structure Activity Relationship (SAR) :
    • The presence of electron-donating groups (e.g., methoxy) on the phenyl ring was found to enhance antimicrobial efficacy. Compounds with similar structures demonstrated a correlation between increased electron density and improved activity against bacterial strains .

Data Tables

Activity TypeTest Organisms/Cell LinesIC50 (µg/mL)Reference
AnticancerA431 (human epidermoid carcinoma)< 1.98
AntibacterialStaphylococcus aureus15.0
Escherichia coli20.0

Scientific Research Applications

Structural Features

The compound features a triazole ring, a sulfanyl group, and an acetamide side chain. These structural components contribute to its biological activity and interaction with various molecular targets.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results:

Cell Line IC50 Value (µM) Effect
MCF-7 (Breast)5.2Moderate cytotoxicity
HCT116 (Colon)6.1Notable activity
A549 (Lung)7.0Inhibition of proliferation

The mechanisms of action include:

  • Inhibition of Cell Proliferation: Disruption of cell cycle progression.
  • Induction of Apoptosis: Promotion of programmed cell death in cancer cells.
  • Targeting Metabolic Pathways: Inhibition of enzymes critical for tumor growth.

Antiviral Activity

Triazole derivatives have shown potential as antiviral agents. The compound has been tested against HIV and other viral pathogens, demonstrating effectiveness in inhibiting viral replication:

Virus Type Efficacy Mechanism
HIVEffective against resistant strainsTargeting viral enzymes

Antimicrobial Effects

The compound exhibits antimicrobial properties against various pathogens. The presence of the sulfanyl group enhances its ability to penetrate microbial membranes:

Pathogen Efficacy
E. coliModerate activity
StaphylococcusSignificant inhibition

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has identified key modifications that enhance biological activity:

  • Methoxy Substituents: Improve solubility and bioavailability.
  • Sulfanyl Group: Enhances interaction with biological targets.

Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for anticancer activity. The compound exhibited significant cytotoxicity against multiple cancer cell lines, particularly those resistant to conventional therapies.

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties against HIV. Results indicated that certain modifications to the triazole core could enhance efficacy against resistant strains.

Study 3: SAR Analysis

A comprehensive SAR analysis demonstrated that substitutions on the triazole ring significantly influenced biological activity, leading to optimized pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(4-Acetamidophenyl) Analog (CAS 840497-55-4)
  • Structure : Differs by the replacement of the 2-ethylphenyl group with a 4-acetamidophenyl group.
  • Molecular weight: 412.47 g/mol .
N-(2-Methoxy-5-Methylphenyl) Analog (CAS 843625-19-4)
  • Structure : Contains a 2-methoxy-5-methylphenyl group instead of 2-ethylphenyl.
  • Impact :
    • Methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which may improve solubility but reduce lipophilicity compared to the ethyl substituent.
    • This analog may exhibit altered pharmacokinetics due to steric and electronic effects .
N-(2-Methoxyphenyl) Analog (CAS 577990-20-6)
  • Structure : Features a 2-methoxyphenyl group.
  • Impact :
    • The ortho-methoxy group could induce steric hindrance, affecting conformational flexibility and receptor interactions differently than the para-methoxy group in the target compound .

Core Triazole Modifications

Pyridinyl-Substituted Triazoles (e.g., 6a–6c in )
  • Structure : Replace the 4-methoxyphenyl group with pyridinyl rings (e.g., pyridin-2-yl, pyridin-3-yl).
  • Synthesis: Yields range from 50% to 83%, with melting points between 161–184°C, indicating higher thermal stability than the target compound .

Pharmacological Activity Comparisons

Anti-Inflammatory Activity
  • Leading Compound AS111 (): Structure: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide. Activity: 1.28× more potent than diclofenac sodium in rat formalin edema models.
Reverse Transcriptase Inhibition ()
  • AM33 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide): Hydroxyl (-OH) and methoxy (-OCH₃) groups contribute to nanomolar-range binding affinity.
Antimicrobial and Antioxidant Activity ()
  • Derivatives KA3–KA15: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring improve antimicrobial activity. Target Compound: The electron-donating ethyl group may reduce antimicrobial potency but could enhance membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Enhance antimicrobial and antioxidant activities but may decrease bioavailability.
  • Heterocyclic Modifications : Pyridinyl or furanyl groups (e.g., ) introduce hydrogen-bonding sites, critical for target-specific interactions .

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